5-甲基唑吡坦

描述

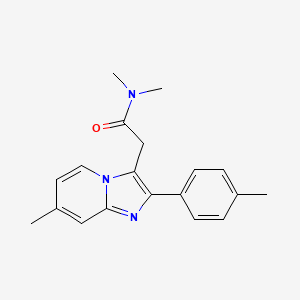

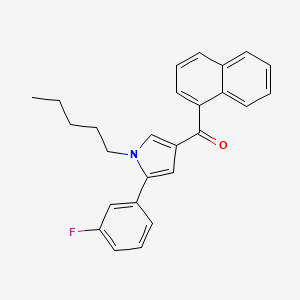

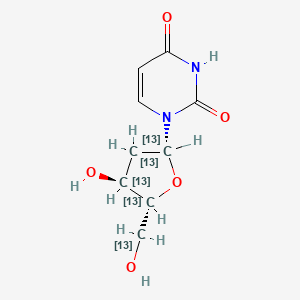

6-(Desmethyl)-7-methyl zolpidem, also known as 6-(Desmethyl)-7-methyl zolpidem, is a useful research compound. Its molecular formula is C19H21N3O and its molecular weight is 307.397. The purity is usually 95%.

BenchChem offers high-quality 6-(Desmethyl)-7-methyl zolpidem suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Desmethyl)-7-methyl zolpidem including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

催眠药

唑吡坦是美国最常用的催眠药之一,每年的处方率接近3900万 . 它是在20世纪80年代后期和90年代早期开发的,是苯二氮卓类药物的温和替代品,可以快速促进睡眠,同时保持日常功能受损的微不足道的风险 .

GABA-A受体结合

唑吡坦选择性结合含有α1亚基的GABA-A(γ-氨基丁酸)受体,并进一步介导突触性GABA能信号传导 . 这使其成为神经科学研究中一种有价值的工具,特别是在睡眠和焦虑症研究中。

脑卒中症状的逆转

在过去的十年中,唑吡坦出现在一些奇怪的病例报告中,这些报告记录了脑卒中症状的逆转 . 这表明它在神经病学和中风康复方面有潜在的应用。

改善帕金森病的运动功能障碍

据报道,唑吡坦可以改善帕金森病患者的运动功能障碍 . 这表明它在帕金森病的管理和治疗中具有潜在的用途。

慢性疼痛的减轻

发现唑吡坦在减轻慢性疼痛方面有效 . 这表明它在疼痛管理方面具有潜在的应用。

光催化研究

通过化学沉淀反应合成并通过田口设计方法优化的钨酸锡(II)纳米粒子已被用作光催化剂,用于唑吡坦的光降解 . 这种应用在环境科学和污染研究中尤为重要。

传感器改性剂

钨酸锡(II)纳米粒子也已被用作传感器改性剂,用于唑吡坦的伏安法检测 . 这表明它在传感器和检测系统开发中具有潜在的应用。

合成和生产

作用机制

Target of Action

5-Methyl Zolpidem, also known as N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide or 6-(Desmethyl)-7-methyl zolpidem, primarily targets the GABA-A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, and their activation results in increased chloride conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability .

Mode of Action

5-Methyl Zolpidem acts as an agonist at the GABA-A receptors . It enhances the activity of the inhibitory neurotransmitter, γ-aminobutyric acid (GABA), via selective agonism at the benzodiazepine-1 (BZ 1) receptor . This interaction results in increased chloride conductance, leading to hyperpolarization of the neuron and decreased neuronal excitability . This ultimately leads to sedative and hypnotic effects .

Biochemical Pathways

The major metabolic routes of 5-Methyl Zolpidem in humans include oxidation and hydroxylation . These processes produce metabolites that are primarily excreted in the urine . The pharmacological activity of 5-Methyl Zolpidem results from selective binding to the central benzodiazepine receptors of the omega 1 subtype .

Pharmacokinetics

5-Methyl Zolpidem is approximately 92% bound to plasma proteins . After administration, it has a peak plasma concentration occurring 0.75 to 2.6 hours post-dose . The terminal elimination half-life is 1.5 to 3.2 hours, and total clearance is 0.24 to 0.27 ml/min/kg . These properties contribute to the drug’s bioavailability, which is about 70% .

Result of Action

The activation of GABA-A receptors by 5-Methyl Zolpidem leads to a decrease in neuronal excitability, resulting in sedative and hypnotic effects . This can lead to improved sleep latency, increased duration of sleep, and decreased number of awakenings during sleep in patients with insomnia . In some cases, it has been observed to restore brain function in patients in a vegetative state following brain injury .

Action Environment

The action of 5-Methyl Zolpidem can be influenced by various factors such as gender, age, and the presence of renal or liver disease . For example, clearance of 5-Methyl Zolpidem in children is three times higher than in young adults, and is lower in very elderly people . Additionally, dosage reduction is prudent in patients with renal disease, and caution should be exercised when prescribing 5-Methyl Zolpidem to elderly patients with hepatic impairment .

生化分析

Cellular Effects

The cellular effects of 5-Methyl Zolpidem are likely to be similar to those of Zolpidem, given their structural similarities. Zolpidem has been shown to strongly suppress CA1 calcium signaling in the hippocampus, a brain area critical for cognition and memory . This suggests that 5-Methyl Zolpidem may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the known actions of Zolpidem, it is likely that 5-Methyl Zolpidem exerts its effects at the molecular level through interactions with the GABA-A receptor . This could involve binding interactions with the receptor, leading to changes in gene expression and potentially influencing enzyme activity.

Temporal Effects in Laboratory Settings

Studies on Zolpidem have shown that it has a rapid onset of action, suggesting that 5-Methyl Zolpidem may also exhibit rapid effects

Dosage Effects in Animal Models

Studies on Zolpidem have shown that it can reduce hippocampal neuronal activity in mice , suggesting that varying dosages of 5-Methyl Zolpidem may also have differential effects on neuronal activity.

Metabolic Pathways

The metabolic pathways of 5-Methyl Zolpidem are not well-characterized. Zolpidem is known to be metabolized mainly by oxidation of the methyl group on the phenyl ring or the methyl group on the imidazopyridine moiety, to produce carboxylic acids . It is possible that 5-Methyl Zolpidem undergoes similar metabolic processes.

Transport and Distribution

Zolpidem is known to be rapidly taken up and distributed, binding extensively to plasma proteins . This suggests that 5-Methyl Zolpidem may also be rapidly transported and distributed within cells and tissues.

属性

IUPAC Name |

N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-13-5-7-15(8-6-13)19-16(12-18(23)21(3)4)22-10-9-14(2)11-17(22)20-19/h5-11H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVNHSKGTUTQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346600-85-8 | |

| Record name | 6-(Desmethyl)-7-methyl zolpidem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346600858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl) imidazo [1,2-a]pyridin-3-yl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(DESMETHYL)-7-METHYL ZOLPIDEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ID459KD5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

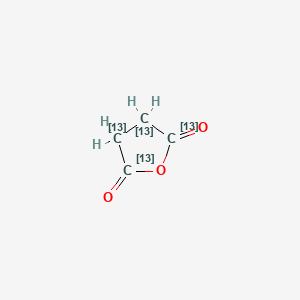

![2-deoxy-D-[5-13C]ribose](/img/structure/B583564.png)

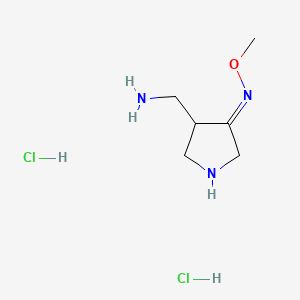

![[5'-13C]2'-Deoxyuridine](/img/structure/B583578.png)

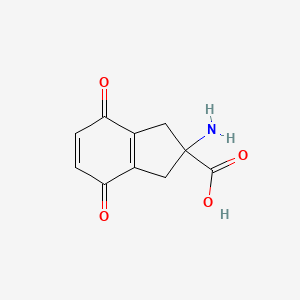

![(4S,4Ar,5S,6S)-4-[2,2-bis(trideuteriomethyl)butanoyloxy]-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B583579.png)

![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)